

# NeuroCompound-Z: A Technical Whitepaper on Pharmacokinetic and Pharmacodynamic Properties

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Compound of Interest		
Compound Name:	LT052	
Cat. No.:	B1193066	Get Quote

### **Abstract**

NeuroCompound-Z is an investigational small molecule being developed for treatment-resistant depression. It functions as a potent and selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of the preclinical and early-phase clinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of NeuroCompound-Z. All data presented herein are derived from foundational studies designed to characterize its profile as a central nervous system (CNS) therapeutic agent. The detailed experimental protocols, data tables, and pathway visualizations are intended to provide a thorough understanding for research and development purposes.

## **Pharmacokinetics (ADME)**

The pharmacokinetic profile of NeuroCompound-Z was characterized through a series of in vitro, preclinical (rodent and non-human primate models), and Phase I clinical studies. The compound exhibits properties suitable for once-daily oral administration.

## **Absorption**

Following oral administration, NeuroCompound-Z is rapidly absorbed, with a mean time to maximum plasma concentration (Tmax) of approximately 1.5 hours. It exhibits dose-proportional exposure across the therapeutic dose range. The absolute oral bioavailability is estimated to be 85% in humans.



### **Distribution**

NeuroCompound-Z is highly permeable and readily crosses the blood-brain barrier, a critical feature for a CNS-targeted therapeutic. It has a large volume of distribution (Vd), indicating extensive tissue uptake. Plasma protein binding is moderate, at approximately 65%, and is independent of concentration.

### Metabolism

The compound is primarily metabolized in the liver via cytochrome P450 enzymes, with CYP3A4 being the major contributor and a minor pathway mediated by CYP2D6. Two primary inactive metabolites, M1 (hydroxylated) and M2 (N-dealkylated), have been identified.

### **Excretion**

The mean terminal elimination half-life (t½) of NeuroCompound-Z is approximately 24 hours, supporting a once-daily dosing regimen. Elimination occurs through both renal and fecal routes, with approximately 60% of the administered dose recovered in urine (5% as unchanged parent drug) and 30% in feces.

# Table 1: Summary of Human Pharmacokinetic Parameters for NeuroCompound-Z



Parameter	Value	Units
Absorption		
Tmax (Time to Peak Concentration)	1.5 (± 0.5)	hours
Cmax (Peak Concentration at 50mg)	250 (± 45)	ng/mL
AUC₀-∞ (Area Under the Curve)	4800 (± 900)	ng∙h/mL
Bioavailability (F)	~85	%
Distribution		
Vd/F (Apparent Volume of Dist.)	350	L
Protein Binding	65	%
Metabolism		
Primary Enzymes	CYP3A4, CYP2D6	-
Major Metabolites	M1 (inactive), M2 (inactive)	-
Excretion		
t½ (Elimination Half-life)	24 (± 4)	hours
CL/F (Apparent Clearance)	10.4	L/h
Route of Elimination	Renal (60%), Fecal (30%)	-

## Pharmacodynamics Mechanism of Action

NeuroCompound-Z exerts its therapeutic effect by selectively blocking the ion channel of the NMDA receptor, a key glutamate receptor in the brain. By antagonizing the NMDA receptor, it modulates glutamatergic neurotransmission, which is dysregulated in depressive disorders.

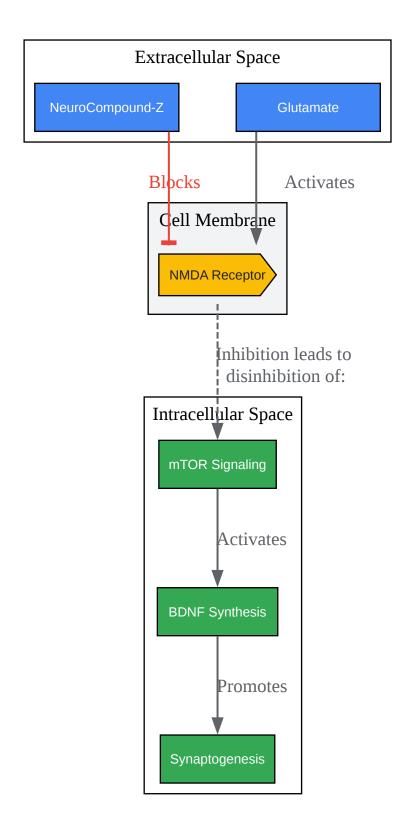


## Foundational & Exploratory

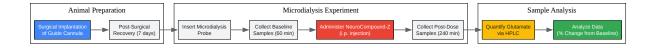
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This action leads to downstream effects on neurotrophic factor expression and synaptic plasticity, which are believed to underlie its rapid antidepressant effects.









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